molecular formula C16H16ClNO B12615794 1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-10-0

1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one

Cat. No.: B12615794
CAS No.: 920804-10-0
M. Wt: 273.75 g/mol
InChI Key: LDRYMNIXUASQOW-LBPRGKRZSA-N
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Description

1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chlorophenyl group and a phenylethylamine moiety, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with (1S)-1-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)ethanol: Similar in structure but with an alcohol group instead of an amine.

    4’-Chlorovalerophenone: Contains a chlorophenyl group but differs in the length of the carbon chain.

    ®-1-(4-Chlorophenyl)ethylamine: Similar structure but with a different stereochemistry.

Uniqueness

1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one, also known as a substituted phenyl compound, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C23H20ClNO2
  • Molecular Weight : 377.87 g/mol
  • InChI Key : PKFYDODPSNQMAK-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorophenyl group and the amine moiety. These components are known to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that modifications in the amine structure can significantly enhance potency against bacterial strains such as Helicobacter pylori .

Biological Activity Data

The following table summarizes various biological activities associated with similar compounds, emphasizing their potency and selectivity:

CompoundTargetIC50 (μM)Notes
Compound 10H. pylori0.02120-fold greater potency than baseline
Compound 11H. pylori0.0534-fold more potent than baseline
Compound 24H. pylori0.023Activity similar to parent compounds
Compound 25hBChE0.193Selective inhibition observed

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related compounds found that certain derivatives exhibited significant bactericidal effects against H. pylori. The research highlighted that the introduction of specific substituents on the phenyl ring could enhance antibacterial activity while maintaining low cytotoxicity levels .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds related to this compound. Research involving human neuroblastoma cell lines demonstrated that some derivatives could inhibit butyrylcholinesterase (BChE) effectively, suggesting a role in neuroprotection and cognitive enhancement . The data indicated a concentration-dependent inhibition with promising IC50 values.

Properties

CAS No.

920804-10-0

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[(1S)-1-phenylethyl]amino]ethanone

InChI

InChI=1S/C16H16ClNO/c1-12(13-5-3-2-4-6-13)18-11-16(19)14-7-9-15(17)10-8-14/h2-10,12,18H,11H2,1H3/t12-/m0/s1

InChI Key

LDRYMNIXUASQOW-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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